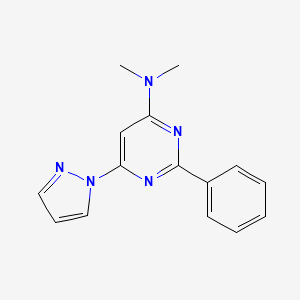![molecular formula C13H17NO4 B5804940 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine](/img/structure/B5804940.png)
4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine, also known as MDMA, is a psychoactive drug that has been widely studied for its potential therapeutic applications. MDMA is a derivative of methamphetamine and has been classified as a Schedule I drug by the United States Drug Enforcement Administration (DEA) due to its high potential for abuse. However, recent scientific research has suggested that MDMA may have therapeutic benefits for the treatment of various mental health disorders.
Mécanisme D'action
4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are involved in regulating mood, emotion, and social behavior. 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine also activates the release of oxytocin, which is a hormone that is involved in social bonding and trust.
Biochemical and Physiological Effects:
4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine has been shown to produce a range of physiological effects, including increased heart rate, blood pressure, and body temperature. Additionally, 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine can cause dehydration and electrolyte imbalances, which can be dangerous in certain individuals. Long-term use of 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine has been associated with neurotoxicity and cognitive impairment.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine has been used in laboratory experiments to study its effects on brain function and behavior. One advantage of using 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine in laboratory experiments is that it produces consistent effects on neurotransmitter systems, which can be useful for studying the mechanisms underlying mental health disorders. One limitation of using 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine in laboratory experiments is that it is a controlled substance, which can make it difficult to obtain and use in research studies.
Orientations Futures
There are several areas of future research that could be explored in relation to 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine. One area of interest is the potential use of 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine in the treatment of other mental health disorders, such as addiction and eating disorders. Additionally, there is a need for further research on the long-term effects of 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine use, as well as the potential for 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine to be used in combination with other therapies to enhance treatment outcomes. Finally, there is a need for additional research on the optimal dosing and administration of 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine for therapeutic purposes.
Méthodes De Synthèse
4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine can be synthesized through a multi-step process that involves the reduction of safrole to isosafrole, followed by the oxidation of isosafrole to MDP2P, and finally, the reductive amination of MDP2P with methylamine to form 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine. The synthesis of 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine has been studied for its potential therapeutic applications in the treatment of post-traumatic stress disorder (PTSD), anxiety, and depression. 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine has been shown to increase feelings of empathy and trust, which may be beneficial for individuals with PTSD who have difficulty forming and maintaining relationships. Additionally, 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine has been studied for its potential use in couples therapy, as it may help to improve communication and intimacy.
Propriétés
IUPAC Name |
4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-15-11-6-10(7-12-13(11)18-9-17-12)8-14-2-4-16-5-3-14/h6-7H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAUIYWDSCJXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5423284 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-[(4-methylphenyl)sulfonyl]-N-4H-1,2,4-triazol-4-ylglycinate](/img/structure/B5804857.png)
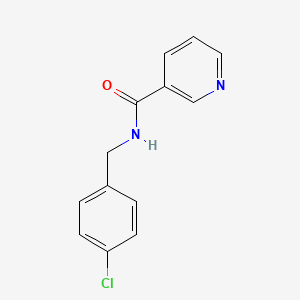
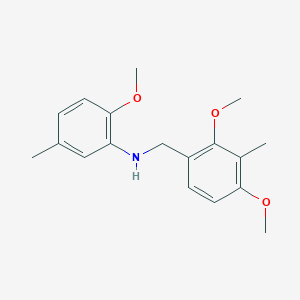
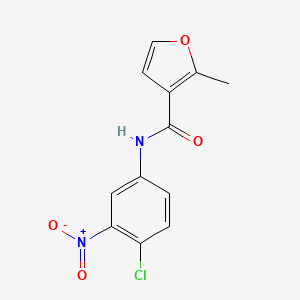
![7,7-dimethyl-2-(methylthio)-N-[2-(4-morpholinyl)ethyl]-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5804881.png)
![6-(4-chlorophenyl)-3-(3-pyridinyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5804899.png)
![cyclohexyl 4-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5804902.png)
![5-bromo-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5804906.png)
![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5804915.png)
![ethyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5804933.png)
![4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B5804943.png)
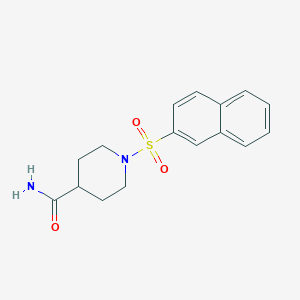
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5804948.png)
